molecular formula C23H25N3 B5786673 4-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-6-phenylpyrimidine

4-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-6-phenylpyrimidine

Cat. No. B5786673
M. Wt: 343.5 g/mol
InChI Key: IQHFCWZVOHCIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-6-phenylpyrimidine (MMPP) is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. MMPP is known to exhibit a range of biochemical and physiological effects that make it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-6-phenylpyrimidine is not fully understood, but it is believed to act as a partial agonist at the dopamine D3 receptor. This receptor is involved in the regulation of dopamine release in the brain, and its dysfunction has been linked to a range of neurological disorders, including Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release in the brain. It has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-6-phenylpyrimidine is its high affinity for the dopamine D3 receptor, which makes it an attractive candidate for further investigation in the field of neuroscience. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on 4-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-6-phenylpyrimidine, including further investigation of its mechanism of action and its potential therapeutic applications in the treatment of neurological and mood disorders. Additionally, further studies may be needed to evaluate the potential toxicity of this compound and its suitability for use in various experimental settings.

Synthesis Methods

The synthesis of 4-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-6-phenylpyrimidine involves a multi-step process that begins with the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to form 4-methyl-3-phenylbut-2-en-1-one. This intermediate is then reacted with 4-methylpiperidine to form the corresponding enamine, which is then cyclized to form this compound.

Scientific Research Applications

4-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-6-phenylpyrimidine has been shown to have potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In particular, this compound has been studied for its potential use as a ligand for the dopamine D3 receptor, which is involved in a range of neurological disorders.

properties

IUPAC Name

4-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)-6-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3/c1-17-8-10-20(11-9-17)22-16-21(19-6-4-3-5-7-19)24-23(25-22)26-14-12-18(2)13-15-26/h3-11,16,18H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHFCWZVOHCIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)C3=CC=C(C=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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